molecular formula C17H15N3O B6111978 N-[(2-methyl-4-quinolinyl)methyl]nicotinamide

N-[(2-methyl-4-quinolinyl)methyl]nicotinamide

Cat. No. B6111978
M. Wt: 277.32 g/mol
InChI Key: NVOPKKQFZRLRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyl-4-quinolinyl)methyl]nicotinamide, also known as EX-527, is a potent inhibitor of the enzyme sirtuin 1 (SIRT1). SIRT1 is a class III histone deacetylase that has been shown to play a critical role in regulating cellular processes such as DNA repair, metabolism, and aging. EX-527 has been widely used in scientific research to investigate the role of SIRT1 in various biological pathways.

Mechanism of Action

N-[(2-methyl-4-quinolinyl)methyl]nicotinamide acts as a competitive inhibitor of the catalytic domain of SIRT1. It binds to the enzyme's active site and prevents the deacetylation of target proteins, leading to the accumulation of acetylated proteins. This, in turn, affects various biological pathways regulated by SIRT1.
Biochemical and Physiological Effects
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been shown to affect various biological pathways regulated by SIRT1, including metabolism, DNA repair, and gene expression. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been studied in various cell types, including cancer cells, neurons, and immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-methyl-4-quinolinyl)methyl]nicotinamide in scientific research is its specificity for SIRT1. It allows researchers to investigate the role of SIRT1 in various biological pathways without affecting other histone deacetylases. However, one limitation of using N-[(2-methyl-4-quinolinyl)methyl]nicotinamide is that it may not fully inhibit SIRT1 activity, and other compensatory pathways may be activated.

Future Directions

There are several future directions for research related to N-[(2-methyl-4-quinolinyl)methyl]nicotinamide. One area of interest is the development of more potent and selective SIRT1 inhibitors. Another area of interest is the investigation of the role of SIRT1 in different biological pathways and disease states. Additionally, the use of N-[(2-methyl-4-quinolinyl)methyl]nicotinamide in combination with other drugs may have therapeutic potential in various diseases.

Synthesis Methods

N-[(2-methyl-4-quinolinyl)methyl]nicotinamide can be synthesized using a multistep process that involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with nicotinamide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been extensively used in scientific research to investigate the role of SIRT1 in various biological pathways. It has been shown to regulate gene expression, DNA repair, and metabolism. N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has also been used in studies related to aging, cancer, and neurodegenerative diseases.

properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-9-14(15-6-2-3-7-16(15)20-12)11-19-17(21)13-5-4-8-18-10-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOPKKQFZRLRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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